molecular formula C8H11ClN2 B1586779 3-methylbenzenecarboximidamide Hydrochloride CAS No. 20680-59-5

3-methylbenzenecarboximidamide Hydrochloride

Cat. No. B1586779
CAS RN: 20680-59-5
M. Wt: 170.64 g/mol
InChI Key: QEAXZIMXYPAZAX-UHFFFAOYSA-N
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Description

3-Methylbenzenecarboximidamide Hydrochloride is a chemical compound with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol . It is also known by other names such as 3-methylbenzimidamide hydrochloride, 3-methyl-benzamidine hydrochloride, and 3-methylbenzene-1-carboximidamide hydrochloride .


Molecular Structure Analysis

The molecular structure of 3-methylbenzenecarboximidamide Hydrochloride can be represented by the SMILES string CC1=CC=CC(=C1)C(=N)N.Cl . This indicates that the molecule consists of a benzene ring with a methyl group and a carboximidamide group attached to it.


Physical And Chemical Properties Analysis

3-Methylbenzenecarboximidamide Hydrochloride is a white crystalline solid . It has a molecular weight of 170.64 g/mol .

Scientific Research Applications

Synthesis and Spectroscopy

Research in the area of synthesis and spectroscopy involves the preparation of novel compounds and the investigation of their physical and chemical properties. For instance, Ahmadi and Amani (2012) explored the synthesis and characterization of Schiff base ligands and their copper(II) and cobalt(II) complexes. These complexes were analyzed using spectroscopic methods and thermal analysis to understand their magnetic properties and potential biological activities. Such studies contribute to the development of new materials with specific magnetic, optical, and biological properties (Ahmadi & Amani, 2012).

Catalysis and Material Science

In material science, the focus is often on designing materials with specific functions, such as catalysts for chemical reactions or adsorbents for purification processes. For example, Liu et al. (2019) prepared Fe3O4 nanoparticles functionalized activated carbon for the effective removal of dyes from water, showcasing the application of materials science in environmental remediation. This study demonstrates the importance of material design in developing efficient and sustainable methods for water purification (Liu et al., 2019).

Environmental Science and Toxicology

Research in environmental science and toxicology examines the impact of chemicals on health and the environment. Studies on parabens, for instance, investigate their presence in aquatic environments and their potential as endocrine disruptors. Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens in aquatic environments, highlighting their ubiquity and the need for further research on their environmental and health impacts (Haman et al., 2015).

Safety And Hazards

3-Methylbenzenecarboximidamide Hydrochloride can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .

properties

IUPAC Name

3-methylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c1-6-3-2-4-7(5-6)8(9)10;/h2-5H,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAXZIMXYPAZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384179
Record name 3-methylbenzenecarboximidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methylbenzenecarboximidamide Hydrochloride

CAS RN

20680-59-5
Record name 3-methylbenzenecarboximidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylbenzene-1-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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